REACTION_CXSMILES
|
Cl[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][O:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][O:9]1.[I-:14].[Na+].[Cl-].[Na+]>CC(C)=O>[I:14][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][O:7][CH:8]1[CH2:13][CH2:12][CH2:11][CH2:10][O:9]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
20.67 g
|
Type
|
reactant
|
Smiles
|
ClCCCCCOC1OCCCC1
|
Name
|
|
Quantity
|
16.49 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed in a nitrogen atmosphere over night
|
Type
|
FILTRATION
|
Details
|
was filtered out and acetone
|
Type
|
DISTILLATION
|
Details
|
was distilled out on a rotary evaporator
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in dry pentane (200 mL)
|
Type
|
FILTRATION
|
Details
|
Sodium chloride was filtered out and pentane
|
Type
|
DISTILLATION
|
Details
|
distilled out on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
ICCCCCOC1OCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.2 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |